3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities
Mechanism of Action
Target of Action
Benzamides and benzothiazoles have been studied for their potential biological activities. They are known to interact with various biological targets, including enzymes, receptors, and proteins, depending on their specific structures and functional groups .
Mode of Action
The mode of action of benzamides and benzothiazoles can vary widely. Some benzamides, for example, are known to inhibit specific enzymes, thereby altering cellular processes . Benzothiazoles, on the other hand, have been studied for their potential antimicrobial activities, which could involve disrupting the function of bacterial cells .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt or alter that pathway .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure. Benzamides and benzothiazoles, due to their aromatic nature, might have certain pharmacokinetic properties that affect their bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a particular enzyme, the result could be a decrease in the production of a specific metabolite .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, certain compounds might be more stable and effective under acidic conditions, while others might perform better under neutral or basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized by reacting 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions to form the benzothiazole ring.
Amidation Reaction: The benzothiazole intermediate is then reacted with 3-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
- 3-methoxy-N-(4-hydroxy-1,3-benzothiazol-2-yl)benzamide
- 3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzoic acid
Uniqueness
3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both methoxy and benzothiazole groups provides a distinct set of properties that can be leveraged for various applications in research and industry.
Properties
IUPAC Name |
3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-11-6-3-5-10(9-11)15(19)18-16-17-14-12(21-2)7-4-8-13(14)22-16/h3-9H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRIDPMUYJMZBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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